molecular formula C19H15NO3 B2660705 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid CAS No. 74480-77-6

2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid

Cat. No. B2660705
CAS RN: 74480-77-6
M. Wt: 305.333
InChI Key: DJRFZZSMLBNDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MNBA is a member of the benzoic acid family and is classified as a nonsteroidal anti-inflammatory drug (NSAID).

Mechanism Of Action

2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid has been found to have a number of biochemical and physiological effects. 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid has been shown to reduce the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever. 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid has also been found to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Additionally, 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid has been shown to inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid has a number of advantages for use in lab experiments. 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid is readily available and relatively inexpensive, making it an attractive option for researchers. 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid is also stable and has a long shelf life, making it easy to store and transport. However, 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid does have some limitations. 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid is a complex compound that requires specialized equipment and expertise to synthesize and study.

Future Directions

There are a number of future directions for research on 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid. One area of interest is the potential use of 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid in the treatment of cancer. 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid has been found to inhibit the growth of certain cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the development of new synthesis methods for 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid that are more efficient and cost-effective. Additionally, further research is needed to explore the potential applications of 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid in the treatment of other inflammatory diseases beyond rheumatoid arthritis, osteoarthritis, and gout.

Synthesis Methods

2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid is synthesized through a multi-step process that involves the reaction of naphthalene-2-carboxylic acid with thionyl chloride to form naphthalen-2-yl chloride. The resulting naphthalen-2-yl chloride is then reacted with methylamine and benzoic acid to form 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid. The synthesis of 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. 2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.

properties

IUPAC Name

2-[methyl(naphthalene-2-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-20(17-9-5-4-8-16(17)19(22)23)18(21)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRFZZSMLBNDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.